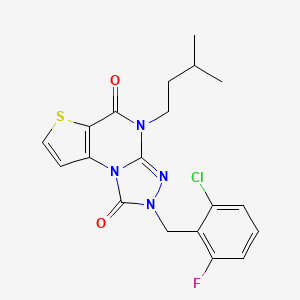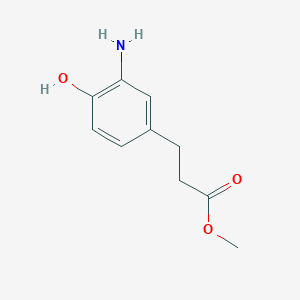![molecular formula C10H14N4O B2942907 N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2194024-55-8](/img/structure/B2942907.png)
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. CTZ is a small molecule that can be synthesized using various methods and has shown promising results in various applications, including biochemical and physiological studies.
作用機序
The mechanism of action of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act as a small molecule inhibitor of protein-protein interactions. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can bind to specific sites on proteins, disrupting their interactions and inhibiting their activity. This can lead to various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can inhibit the activity of caspases, which are involved in apoptosis, leading to cell death. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can also modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
実験室実験の利点と制限
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in drug discovery. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using various methods, and its small size allows it to penetrate cells and interact with proteins. However, N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide, including the identification of new protein targets, the development of new drug candidates, and the exploration of its potential use in disease treatment. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be used to identify new protein targets and develop new drug candidates, which can be used to treat various diseases. Moreover, further studies are needed to fully understand the mechanism of action of N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide and its potential toxicity.
合成法
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can be synthesized using various methods, including the reaction of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde with propargylamine. The reaction can be carried out in the presence of a catalyst, such as copper (I) iodide, and a solvent, such as acetonitrile. The resulting product can be purified using column chromatography or recrystallization.
科学的研究の応用
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide can act as a small molecule inhibitor of protein-protein interactions, which are essential for various cellular processes. N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of enzymes, such as caspases, which are involved in apoptosis. Moreover, N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide has been used in drug discovery to identify potential drug targets and develop new drug candidates.
特性
IUPAC Name |
N-[(1-cyclobutyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)11-6-8-7-14(13-12-8)9-4-3-5-9/h2,7,9H,1,3-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVOSFVMMEMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(N=N1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride](/img/structure/B2942836.png)
![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)
![1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B2942838.png)
![2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol](/img/structure/B2942839.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)